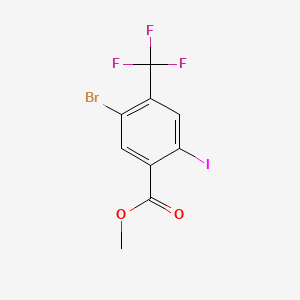
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF3IO2. It is a derivative of benzoic acid, featuring bromine, iodine, and trifluoromethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Bromination: Introduction of the bromine atom to the benzoic acid derivative.
Iodination: Subsequent iodination of the brominated intermediate.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Applications De Recherche Scientifique
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring halogenated aromatic intermediates.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. These substituents influence the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-iodo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C9H5BrF3IO2 |
|---|---|
Poids moléculaire |
408.94 g/mol |
Nom IUPAC |
methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrF3IO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,1H3 |
Clé InChI |
OKTQJJDWLHMZMF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1I)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
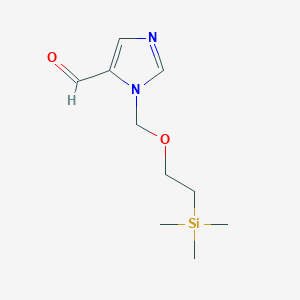
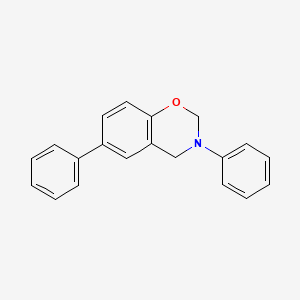
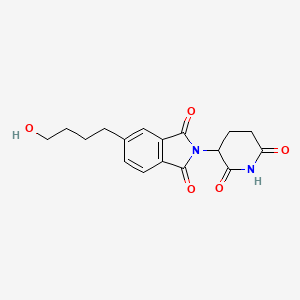
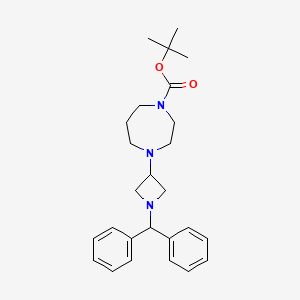
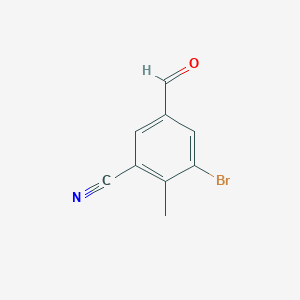

![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
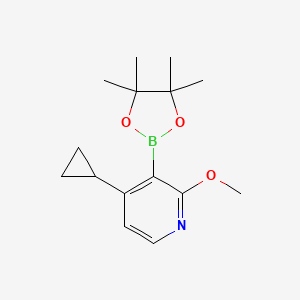
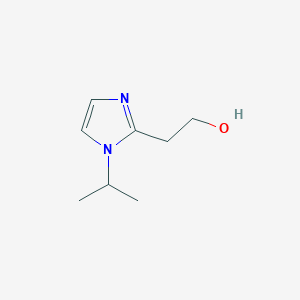
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)

![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
